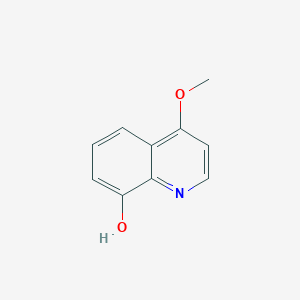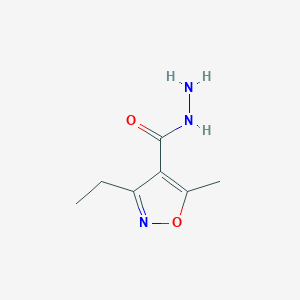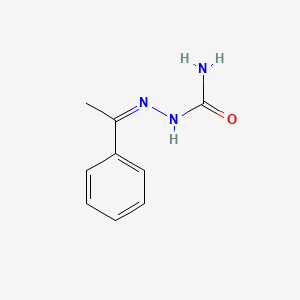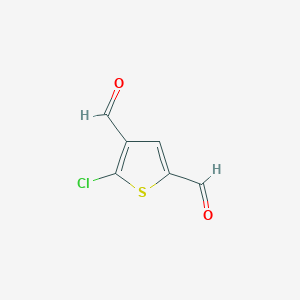![molecular formula C10H6N2O B11913159 [1,2]Oxazolo[3,4-C]quinoline CAS No. 232-94-0](/img/structure/B11913159.png)
[1,2]Oxazolo[3,4-C]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2]Oxazolo[3,4-C]quinoline is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxazolo[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with oxazole-forming reagents. For example, a three-component reaction involving acridin-1,2-dione derivatives, aldehydes, and ammonium acetate in N,N-dimethylformamide (DMF) under microwave irradiation has been reported to yield oxazolo[3,4-C]quinoline derivatives . Another approach involves the use of isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and 2-azidobenzoic acids in a one-pot reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above could potentially be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
[1,2]Oxazolo[3,4-C]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like DMF, ethanol, and acetic acid, and may require heating or microwave irradiation to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated oxazoloquinoline compounds, and other fused heterocyclic systems. These products often exhibit unique biological and chemical properties, making them valuable for further research and applications .
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological studies due to its ability to interact with various enzymes and receptors.
Medicine: Derivatives of [1,2]Oxazolo[3,4-C]quinoline have been investigated for their potential as anticancer, antibacterial, and antiviral agents
作用機序
The mechanism of action of [1,2]Oxazolo[3,4-C]quinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The compound’s ability to form non-covalent interactions with biological molecules is a key factor in its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds to [1,2]Oxazolo[3,4-C]quinoline include other fused heterocyclic systems such as:
[1,2,4]Oxadiazoles: These compounds also feature a fused ring system and exhibit similar biological activities.
Quinoline-2,4-diones: These compounds share the quinoline core and have been studied for their pharmaceutical applications.
Thiazolo[3,2-a]quinolines: These compounds have a similar fused ring structure and are known for their biological activity.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties. This structural arrangement imparts distinct reactivity and biological activity compared to other similar compounds. Additionally, the versatility in its synthetic routes and the potential for functionalization make it a valuable compound for further research and development.
特性
CAS番号 |
232-94-0 |
|---|---|
分子式 |
C10H6N2O |
分子量 |
170.17 g/mol |
IUPAC名 |
[1,2]oxazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-9-7(3-1)8-6-13-12-10(8)5-11-9/h1-6H |
InChIキー |
PPWRLAMDBATQMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CON=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)








